molecular formula C10H18N4O3 B8037244 (3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B8037244
M. Wt: 242.28 g/mol
InChI Key: CWDXLBHDXMJEPG-UHFFFAOYSA-N
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Description

(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxypropyl and nitro substituents provide opportunities for diverse chemical modifications and applications .

Properties

IUPAC Name

3-ethoxy-N-[(2-methyl-5-nitropyrazol-3-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-3-17-6-4-5-11-8-9-7-10(14(15)16)12-13(9)2/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDXLBHDXMJEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC(=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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